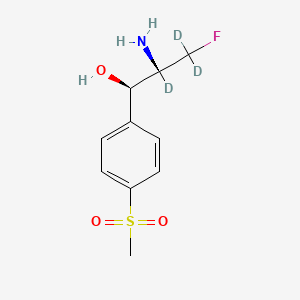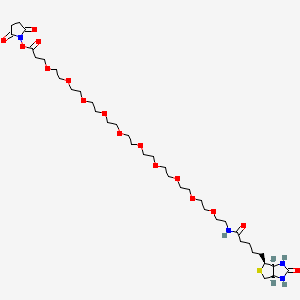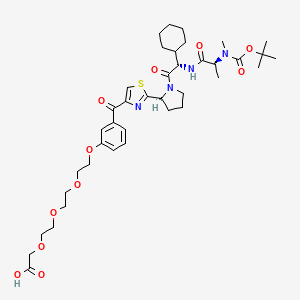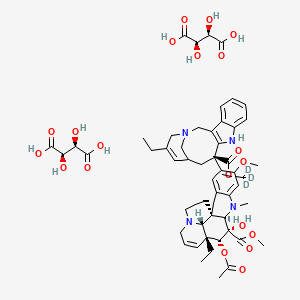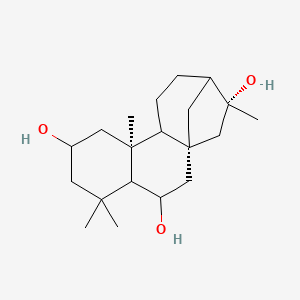
2beta,6beta,16alpha-Trihydroxy-ent-kaurane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2beta,6beta,16alpha-Trihydroxy-ent-kaurane is a diterpenoid compound that belongs to the ent-kaurane family. These compounds are widely distributed in terrestrial plants and are known for their diverse biological activities, including antitumor, antifungal, antibacterial, and anti-inflammatory properties . The structure of this compound includes three hydroxyl groups attached to the ent-kaurane skeleton, which is a tetracyclic diterpenoid framework.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2beta,6beta,16alpha-Trihydroxy-ent-kaurane typically involves the use of diterpene synthases. In poplar, the diterpene synthases PtTPS17, PtTPS19, and PtTPS20 contribute to the production of ent-kaurene and 16alpha-hydroxy-ent-kaurane . The synthetic route involves the conversion of ent-copalyl diphosphate (ent-CPP) to ent-kaurene and subsequently to 16alpha-hydroxy-ent-kaurane through the action of these enzymes .
Industrial Production Methods
the production of related ent-kaurane diterpenoids often involves biotechnological approaches, including the use of genetically engineered microorganisms to express the necessary diterpene synthases .
Analyse Des Réactions Chimiques
Types of Reactions
2beta,6beta,16alpha-Trihydroxy-ent-kaurane can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming simpler hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ent-kaurane derivatives with ketone or carboxylic acid functionalities .
Applications De Recherche Scientifique
2beta,6beta,16alpha-Trihydroxy-ent-kaurane has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of other complex diterpenoids and natural products.
Mécanisme D'action
The mechanism of action of 2beta,6beta,16alpha-Trihydroxy-ent-kaurane involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in cellular processes. For example, it may inhibit the growth of cancer cells by interfering with signaling pathways that regulate cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
2beta,6beta,16alpha-Trihydroxy-ent-kaurane can be compared with other similar compounds, such as:
ent-Kaurene: A precursor to gibberellins, which are essential plant growth hormones.
16alpha-Hydroxy-ent-kaurane: A related compound produced by the same diterpene synthases in poplar.
ent-Kauradienone: Another ent-kaurane diterpenoid with distinct biological activities.
Propriétés
Formule moléculaire |
C20H34O3 |
|---|---|
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
(1R,9S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,14-triol |
InChI |
InChI=1S/C20H34O3/c1-17(2)8-13(21)9-18(3)15-6-5-12-7-20(15,11-19(12,4)23)10-14(22)16(17)18/h12-16,21-23H,5-11H2,1-4H3/t12?,13?,14?,15?,16?,18-,19+,20+/m0/s1 |
Clé InChI |
MGTDZPRNONHJLG-QYYKUVAWSA-N |
SMILES isomérique |
C[C@@]12CC(CC(C1C(C[C@]34C2CCC(C3)[C@](C4)(C)O)O)(C)C)O |
SMILES canonique |
CC1(CC(CC2(C1C(CC34C2CCC(C3)C(C4)(C)O)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



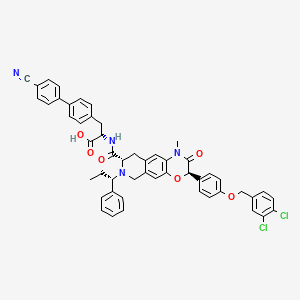
![(2S,4R)-N-[(1S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride](/img/structure/B15145379.png)
![[2-(2,6-Dimethoxy-4-prop-1-enylphenoxy)-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate](/img/structure/B15145383.png)
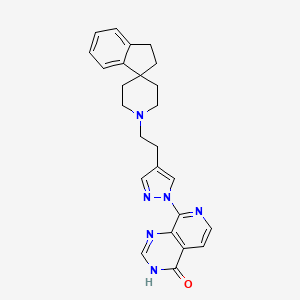
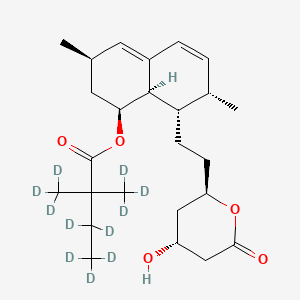

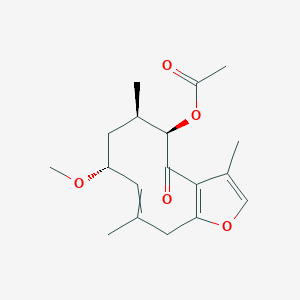
![(1S,4S,5R,9R,10S,13S)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B15145404.png)
